molecular formula C16H26ClNO3 B4410752 4-[3-(2-Propoxyphenoxy)propyl]morpholine;hydrochloride

4-[3-(2-Propoxyphenoxy)propyl]morpholine;hydrochloride

Cat. No.: B4410752
M. Wt: 315.83 g/mol
InChI Key: AMDIOBDIWORAFJ-UHFFFAOYSA-N
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Description

4-[3-(2-Propoxyphenoxy)propyl]morpholine;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its morpholine ring, which is substituted with a propoxyphenoxy group. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various experimental conditions .

Properties

IUPAC Name

4-[3-(2-propoxyphenoxy)propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-2-11-19-15-6-3-4-7-16(15)20-12-5-8-17-9-13-18-14-10-17;/h3-4,6-7H,2,5,8-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDIOBDIWORAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Propoxyphenoxy)propyl]morpholine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-propoxyphenol with 1,3-dibromopropane to form 3-(2-propoxyphenoxy)propyl bromide. This intermediate is then reacted with morpholine to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Propoxyphenoxy)propyl]morpholine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(2-Propoxyphenoxy)propyl]morpholine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-Propoxyphenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or bind to receptors, altering their activity. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Propoxyphenoxy)propyl]morpholine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its solubility and reactivity make it particularly useful in various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-(2-Propoxyphenoxy)propyl]morpholine;hydrochloride
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4-[3-(2-Propoxyphenoxy)propyl]morpholine;hydrochloride

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